2-Chlorocetirizine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chlorocetirizine is a chemical compound with the molecular formula C21H25ClN2O3 . It is a derivative of cetirizine, a second-generation antihistamine .

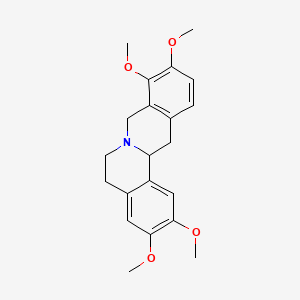

Molecular Structure Analysis

The molecular structure of 2-Chlorocetirizine consists of 21 carbon atoms, 25 hydrogen atoms, one chlorine atom, two nitrogen atoms, and three oxygen atoms . The average mass is 388.888 Da and the monoisotopic mass is 388.155365 Da .Wissenschaftliche Forschungsanwendungen

Analytical Method Development

Researchers utilize “2-Chlorocetirizine” in developing and validating analytical methods such as high-performance liquid chromatography (HPLC). These methods are crucial for the determination of cetirizine and its impurities in both raw materials and finished products .

Pharmacokinetic Studies

This compound can be used in pharmacokinetic studies to understand the metabolism and excretion of cetirizine. By tracking the presence of “2-Chlorocetirizine”, scientists can gain insights into the drug’s metabolic pathways and its potential metabolites .

Stability Testing

“2-Chlorocetirizine” serves as an important marker in stability testing, where it’s used to assess the degradation of cetirizine under various storage conditions. This helps in determining the shelf life and proper storage requirements for cetirizine-containing medications .

Toxicological Research

In toxicology, “2-Chlorocetirizine” is used to study the potential toxic effects of cetirizine impurities. It aids in evaluating the safety profile of cetirizine and understanding the implications of its long-term use .

Regulatory Compliance

Regulatory agencies require the identification and quantification of impurities like “2-Chlorocetirizine” in pharmaceutical products. Its use is essential for compliance with pharmacopeial standards and for obtaining marketing authorization for cetirizine-based drugs .

Drug Design and Development

As an impurity of cetirizine, “2-Chlorocetirizine” can be studied to improve the drug design process. Understanding its structure and properties may lead to the development of new antihistamines with enhanced efficacy and reduced side effects .

Environmental Impact Studies

The environmental impact of pharmaceuticals is an emerging field of study. “2-Chlorocetirizine” can be monitored in environmental samples to assess the ecological risks associated with the disposal and degradation of cetirizine in the environment .

Wirkmechanismus

Target of Action

2-Chlorocetirizine, also known as Cetirizine impurity C, primarily targets the Histamine-1 (H1) receptors . These receptors play a crucial role in allergic reactions, as they are responsible for causing symptoms such as sneezing, coughing, nasal congestion, and hives .

Mode of Action

2-Chlorocetirizine acts as an antagonist at the H1 receptors . This means it binds to these receptors and blocks them, preventing histamine from attaching to the receptors and triggering an allergic response . This selective inhibition of peripheral H1 receptors is the primary mode of action of 2-Chlorocetirizine .

Biochemical Pathways

The action of 2-Chlorocetirizine affects several biochemical pathways. It suppresses the NF-κB pathway, which plays a key role in immune and inflammatory responses . By regulating the release of cytokines and chemokines, 2-Chlorocetirizine controls the recruitment of inflammatory cells . It has also been shown to inhibit eosinophil chemotaxis and the release of Leukotriene B4 (LTB4), a potent chemotactic agent .

Pharmacokinetics

Cetirizine, the parent compound, is known to be rapidly absorbed, with peak concentrations occurring within 1-2 hours of administration . It is largely excreted unchanged in the urine . The serum elimination half-life of Cetirizine is approximately 7 hours

Result of Action

The molecular and cellular effects of 2-Chlorocetirizine’s action result in the relief of allergic symptoms. By blocking H1 receptors, it prevents the typical symptoms of an allergic reaction, such as sneezing, coughing, nasal congestion, and hives . Its regulation of cytokine and chemokine release also helps to control inflammation and the recruitment of immune cells to the site of the allergic reaction .

Eigenschaften

IUPAC Name |

2-[2-[4-[(2-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2O3/c22-19-9-5-4-8-18(19)21(17-6-2-1-3-7-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26/h1-9,21H,10-16H2,(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMWZYEYIOPBLEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=CC=C3Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

83881-59-8 |

Source

|

| Record name | 2-Chlorocetirizine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083881598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-(4-((2-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLOROCETIRIZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DG59P89YF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.